molecular formula C14H19NO4 B554548 Cbz-D-allo-isoleucine CAS No. 55723-45-0

Cbz-D-allo-isoleucine

Cat. No. B554548
CAS RN: 55723-45-0
M. Wt: 265.3 g/mol
InChI Key: JSHXJPFZKBRLFU-CMPLNLGQSA-N
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Description

Synthesis Analysis

The synthesis of D-branched-chain amino acids (D-BCAAs) such as D-leucine, D-isoleucine, and D-valine are known to exhibit a variety of bioactivities . Much effort is going into achieving simple stereospecific synthesis of D-BCAAs .


Molecular Structure Analysis

The molecular structure of Cbz-D-allo-isoleucine can be analyzed using 1H and 13C NMR spectrometric analysis . This analysis permits differentiation of isoleucine and allo-isoleucine residues by inspection of the chemical shift and coupling constants of the signals associated with the proton and carbon at the α-stereocentre .


Chemical Reactions Analysis

The chemical reactions involving Cbz-D-allo-isoleucine can be analyzed using NMR spectrometric analysis . This analysis can be applied to the estimation of epimerisation during metal-free N-arylation and peptide coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of Cbz-D-allo-isoleucine include a density of 1.0±0.1 g/cm3, a boiling point of 225.8±23.0 °C at 760 mmHg, and a flash point of 90.3±22.6 °C .

Scientific Research Applications

  • NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry
    • Application : This research demonstrates a simple 1H and 13C NMR spectrometric analysis that permits differentiation of isoleucine and allo-isoleucine residues .
    • Methods : The method involves inspection of the chemical shift and coupling constants of the signals associated with the proton and carbon at the α-stereocentre . This is applied to the estimation of epimerisation during metal-free N-arylation and peptide coupling reactions .
  • NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry

    • Application : This research demonstrates a simple 1H and 13C NMR spectrometric analysis that permits differentiation of isoleucine and allo-isoleucine residues .
    • Methods : The method involves inspection of the chemical shift and coupling constants of the signals associated with the proton and carbon at the α-stereocentre . This is applied to the estimation of epimerisation during metal-free N-arylation and peptide coupling reactions .
    • Results : The study found that the 1H NMR spectrum of the isoleucine portion of the natural product was significantly different from its allo-isoleucine diastereoisomer .
  • Ozonation of carbamazepine and its main transformation products

    • Application : This research investigates the ozonation of carbamazepine (CBZ), a recalcitrant pharmaceutical often detected in wastewater and in the environment .
    • Methods : The formation and transformation of their ozonation products were investigated using liquid chromatography coupled to ion trap mass spectrometry and high-resolution mass spectrometry as well as nuclear magnetic resonance (NMR) .
    • Results : Of the original CBZ concentration, 74% was transformed into BQM and 83% of BQM was further transformed into BQD. Both products are more stable than CBZ and could still be detected after 240 min of ozonation .
  • Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups

    • Application : This research describes a convenient and practical method for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups .
    • Methods : The method involves the use of NaBH4 and catalytic Pd-C in methanol .
    • Results : The study found that deprotection was very effective using this method .
  • Structure of Alloisoleucine

    • Application : Alloisoleucine is an amino acid with the formula CH3CH2CH(CH3)CH(NH2)CO2H. It exists as two enantiomers, of which the L derivative occurs naturally .
    • Methods : The structure of alloisoleucine is determined using various spectroscopic techniques .
    • Results : L-Alloisoleucine occurs in healthy serum in only trace amounts, except for individuals suffering from maple syrup urine disease .
  • Ozonation of Carbamazepine

    • Application : This research investigates the ozonation of carbamazepine (CBZ), a recalcitrant pharmaceutical often detected in wastewater and in the environment .
    • Methods : The formation and transformation of their ozonation products were investigated using liquid chromatography coupled to ion trap mass spectrometry and high-resolution mass spectrometry as well as nuclear magnetic resonance (NMR) .
    • Results : Of the original CBZ concentration, 74% was transformed into BQM and 83% of BQM was further transformed into BQD. Both products are more stable than CBZ and could still be detected after 240 min of ozonation .
  • Improving Ozonation to Remove Carbamazepine

    • Application : This research focuses on improving the ozonation process to remove carbamazepine (CBZ), a pharmaceutical often detected in wastewater .
    • Methods : The study investigates the use of NiO as a catalyst in the ozonation process .
    • Results : The catalytic ozonation with NiO as catalyst proved to be more effective in two aspects: total CBZ destruction in 5 min and 80% TOC removal .

Safety And Hazards

Cbz-D-allo-isoleucine should be handled with care to avoid dust formation and contact with skin and eyes . It should be used only in well-ventilated areas and away from sources of ignition .

Future Directions

Future research could focus on the differentiation of isoleucine and allo-isoleucine residues using NMR spectrometric analysis . This could help in the estimation of epimerisation during various chemical reactions .

properties

IUPAC Name

(2R,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-3-10(2)12(13(16)17)15-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H,15,18)(H,16,17)/t10-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHXJPFZKBRLFU-CMPLNLGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426641
Record name Cbz-D-allo-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cbz-D-allo-isoleucine

CAS RN

55723-45-0
Record name Cbz-D-allo-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Wipf - Chemical Reviews, 1995 - ACS Publications
… Activation of Cbz-D-alloisoleucine 82, prepared by N-protection of the commercially availableamino acid, with pentafluorophenyl trifluoroacetate was …
Number of citations: 700 pubs.acs.org

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